3-Oxo-2,3-dihydro-1H-indene-1-carboxamide
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Overview
Description
3-Oxo-2,3-dihydro-1H-indene-1-carboxamide is an organic compound with a unique structure that includes an indene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2,3-dihydro-1H-indene-1-carboxamide typically involves the reaction of 1-indanone with appropriate reagents to introduce the carboxamide group. One common method is the reaction of 1-indanone with hydroxylamine to form the oxime, followed by the Beckmann rearrangement to yield the desired carboxamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2,3-dihydro-1H-indene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine under controlled conditions.
Major Products
Oxidation: 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid.
Reduction: 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxamide.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
3-Oxo-2,3-dihydro-1H-indene-1-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-Oxo-2,3-dihydro-1H-indene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-1-indanecarboxylic acid
- Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate
- 2-Amino-2,3-dihydro-1H-indene-5-carboxamide
Uniqueness
3-Oxo-2,3-dihydro-1H-indene-1-carboxamide is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its indene core provides stability and reactivity, making it a valuable compound in various fields .
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
3-oxo-1,2-dihydroindene-1-carboxamide |
InChI |
InChI=1S/C10H9NO2/c11-10(13)8-5-9(12)7-4-2-1-3-6(7)8/h1-4,8H,5H2,(H2,11,13) |
InChI Key |
JDJACEXEPJFTQT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)C(=O)N |
Origin of Product |
United States |
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